

An In-depth Technical Guide to Isobutyl Butyrate

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Compound of Interest

Compound Name: *Isobutyl butyrate*

Cat. No.: *B008406*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **isobutyl butyrate**, its synthesis, and its biosynthetic pathway. The information is tailored for professionals in research and development, offering detailed experimental protocols and visual representations of key processes.

Core Properties of Isobutyl Butyrate

Isobutyl butyrate, also known as 2-methylpropyl butanoate, is a butyrate ester recognized for its characteristic fruity aroma.[1] It is formed from the formal condensation of butanoic acid and isobutanol.[2] This compound is utilized as a flavoring agent in the food industry and has applications in the fragrance and solvent sectors.[3]

Quantitative Data Summary

The fundamental molecular and physical properties of **isobutyl butyrate** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₈ H ₁₆ O ₂	[1] [2] [3] [4]
Molecular Weight	144.21 g/mol	[1] [2] [3] [4]
Appearance	Colorless liquid	[1] [3]
Odor	Fruity, apple-like, pineapple-like	[1]
Boiling Point	156-158 °C	[3] [4]
Density	0.861 g/mL at 25 °C	[4]
CAS Number	539-90-2	[3] [4]

Synthesis and Experimental Protocols

The primary method for the chemical synthesis of **isobutyl butyrate** is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of butanoic acid with isobutanol.

Fischer-Speier Esterification Protocol

This protocol details a standard laboratory procedure for the synthesis of **isobutyl butyrate**.

Materials:

- Butanoic acid
- Isobutanol
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (5% w/v)
- Anhydrous magnesium sulfate
- Heating mantle

- Reflux condenser
- Separatory funnel
- Distillation apparatus

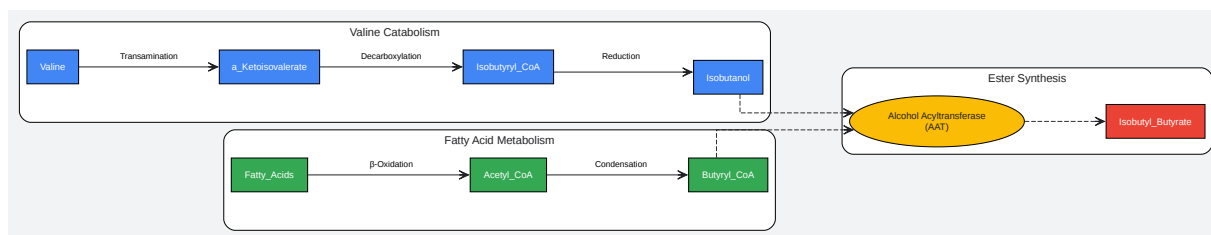
Procedure:

- In a round-bottom flask, combine one molar equivalent of butanoic acid with two molar equivalents of isobutanol. The excess isobutanol helps to shift the reaction equilibrium towards the product.
- Slowly add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the total volume) to the mixture while stirring.
- Attach a reflux condenser to the flask and heat the mixture to reflux for 1-2 hours. The reaction temperature should be maintained at the boiling point of the mixture.
- After reflux, allow the mixture to cool to room temperature.
- Transfer the cooled mixture to a separatory funnel and wash it sequentially with water and a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted butanoic acid.
- Separate the organic layer, which contains the **isobutyl butyrate**, and dry it over anhydrous magnesium sulfate.
- Filter the mixture to remove the drying agent.
- Purify the crude **isobutyl butyrate** by fractional distillation to obtain the final product.

Biosynthesis of Isobutyl Butyrate

In biological systems, **isobutyl butyrate** is synthesized via a pathway that converges from amino acid and fatty acid metabolism. The final step is the condensation of isobutanol and butyryl-CoA, a reaction catalyzed by alcohol acyltransferases (AATs).

The diagram below illustrates the de novo biosynthetic pathway leading to **isobutyl butyrate**.



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Caption: De novo biosynthesis pathway of **isobutyl butyrate**.

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